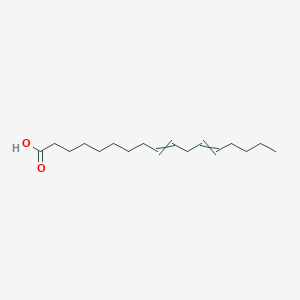

Heptadeca-9,12-dienoic acid

Description

Nomenclature and Structural Classification within Fatty Acid Biochemistry

The systematic identification and classification of fatty acids are fundamental to understanding their function in biochemical systems. Heptadeca-9,12-dienoic acid is defined by its specific chemical structure, which is reflected in its various names and classifications.

Nomenclature: The compound is most formally known by its IUPAC name, this compound. nih.gov In the lipid numbering convention, it is often abbreviated as C17:2, which concisely denotes a fatty acid with a 17-carbon chain ("heptadeca-") and two double bonds ("-dienoic"). ebi.ac.uk The numbers "9" and "12" specify the starting positions of these double bonds, counting from the carboxyl end of the molecule. quora.com Synonyms include 9,12-Heptadecadienoic acid. nih.gov

Structural Classification: this compound is classified based on several key structural features:

Chain Length: With 17 carbon atoms, it is categorized as a long-chain fatty acid. nih.gov It is also an odd-chain fatty acid, which are generally less common in nature than their even-chained counterparts. mdpi.comwikipedia.org

Saturation: The presence of two carbon-carbon double bonds means it is a polyunsaturated fatty acid (PUFA). ebi.ac.ukwikipedia.org Fatty acids with more than one double bond are classified as PUFAs. heart.orgzeroacre.com

Double Bond Configuration: The geometry of the double bonds (cis or trans) is a critical structural detail, though not always specified in the general name. For instance, its 18-carbon analog, linoleic acid, typically has both double bonds in the cis configuration. nbinno.comnist.gov The arrangement of the double bonds is also important; in this case, they are methylene-interrupted, a common feature in biological PUFAs. wikipedia.org

The table below summarizes the key identifiers and chemical properties of this compound.

| Property | Data |

| IUPAC Name | This compound |

| Lipid Abbreviation | C17:2 |

| Molecular Formula | C₁₇H₃₀O₂ |

| Molecular Weight | 266.4 g/mol |

| Classification | Long-chain, Polyunsaturated, Odd-chain |

Significance in Contemporary Lipidomics and Natural Product Discovery

The study of the full complement of lipids in a system, known as lipidomics, has revealed an unexpected diversity of fatty acids, challenging previous understandings of lipid composition. nih.gov In this context, the identification and characterization of less common fatty acids like this compound are of considerable importance.

Contemporary analytical methods, such as those combining chromatography with mass spectrometry, are essential for navigating the complexity of the lipidome. nih.gov However, even with advanced techniques, many fatty acid isomers remain difficult to fully resolve, making the discovery and unambiguous identification of specific molecules like this compound a technical challenge. nih.gov Innovations such as ozone-enabled fatty acid discovery (OzFAD) are being developed to provide more precise structural information, including the exact positions of double bonds, which is crucial for distinguishing between isomers. nih.gov

In the field of natural product discovery, this compound is recognized as a naturally occurring, albeit rare, compound. It is an unsaturated derivative of heptadecanoic acid (margaric acid). wikipedia.org Research has identified minor amounts of C17:2 (specifically, cis-8,11-heptadecadienoic acid) in the seed oil of the portia tree (Thespesia populnea). wikipedia.org The study of such unique fatty acids in natural sources can provide insights into novel biosynthetic pathways and potential biological activities. The closely related 18-carbon linoleic acid, for example, has been isolated from various plants and shown to possess antimicrobial properties. journalcps.com The investigation into the biosynthesis of odd-chain fatty acids in microorganisms like the oleaginous yeast Yarrowia lipolytica further highlights the potential for discovering and producing these unique lipids through biotechnology. frontiersin.orgmdpi.com

Current Research Paradigms and Unaddressed Questions Pertaining to this compound

Current research on fatty acids is increasingly focused on the specific biological roles of individual molecules beyond their basic function as energy storage or structural components. While odd-chain fatty acids were once considered of little physiological importance, they are now the subject of studies investigating their metabolism and health implications. mdpi.com

Current Research Paradigms:

Analog-Based Inference: Much of the understanding of this compound's potential function is inferred from studies on more common, structurally similar fatty acids. Research on its saturated counterpart, heptadecanoic acid (C17:0), has explored its use as a biomarker for dairy fat intake. iarc.fr The monounsaturated version, cis-9-heptadecenoic acid (C17:1), has been investigated for its anti-inflammatory properties and potential therapeutic applications. frontiersin.orgresearchgate.net Extensive research on linoleic acid (C18:2), which shares the same Δ9,12 double bond pattern, has established it as an essential omega-6 fatty acid with diverse biological activities. nbinno.comresearchgate.net

Biosynthesis and Production: Studies are exploring the de novo biosynthesis of odd-chain fatty acids in various organisms. frontiersin.org Engineering microorganisms like Yarrowia lipolytica to produce specific odd-chain fatty acids is an active area of research, driven by their potential use in nutrition and industry. mdpi.comresearchgate.net

Biological Activity Screening: A common paradigm involves isolating natural products and screening them for biological activity. For instance, a derivative with triple bonds, 9,12-octadecadiynoic acid, was identified in human breast milk and found to have a positive correlation with infant adaptive behavioral development in a study using Caenorhabditis elegans as a model organism. nih.gov

Unaddressed Questions: Despite progress in the broader field of lipidomics, several questions specifically concerning this compound remain largely unanswered:

Specific Biological Functions: What are the precise biological roles, if any, of this compound in the organisms that produce it or in humans? Its low natural abundance makes studying its specific effects challenging.

Metabolic Pathways: While general pathways for fatty acid synthesis are known, the specific enzymes and regulatory mechanisms responsible for the production of C17:2 in various organisms are not fully elucidated.

Nutritional Significance: Is this compound present in the human diet, and if so, what is its metabolic fate and nutritional impact? The significance of many rare fatty acids in human health is still an open area of investigation.

Distribution in Nature: What is the full extent of its distribution across different species in the plant, animal, and microbial kingdoms? The discovery of its presence in the portia tree suggests it may be found in other, as-yet-unanalyzed natural sources. wikipedia.org

Further research is required to isolate this compound in sufficient quantities for detailed study and to develop analytical tools sensitive enough to detect and quantify it in complex biological samples.

Structure

2D Structure

Properties

CAS No. |

29203-97-2 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

heptadeca-9,12-dienoic acid |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,18,19) |

InChI Key |

LEIXEEFBKOMCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Ecological and Biological Distribution of Heptadeca 9,12 Dienoic Acid

Phytogenic Sources and Chemotaxonomic Significance

The occurrence of specific fatty acids can be a useful marker in the chemical classification of plants (chemotaxonomy). However, reports on Heptadeca-9,12-dienoic acid in angiosperms are not widespread, with many studies focusing on more abundant fatty acids.

Variations in Plant Tissue Lipid Profiles

The fatty acid composition in plants is not uniform and varies significantly between different tissues, such as leaves and roots.

In Taraxacum, leaves are particularly rich in α-linolenic acid (C18:3n3), followed by linoleic acid (C18:2n6c) and palmitic acid (C16:0). mdpi.com In contrast, the roots of the same plant show a different profile where linoleic acid is the most abundant, followed by linolenic acid. mdpi.com This demonstrates that lipid metabolism and storage are specialized functions within different plant organs.

Table 1: Major Fatty Acids in Taraxacum officinale and Fagopyrum esculentum

| Plant Species | Tissue | Major Fatty Acids Reported |

|---|---|---|

| Taraxacum officinale | Leaves | α-Linolenic acid, Palmitic acid, Linoleic acid mdpi.comresearchgate.net |

| Roots | Linoleic acid, α-Linolenic acid, Oleic acid mdpi.com |

| Fagopyrum esculentum | Flour/Grains | Linoleic acid, Oleic acid, Palmitic acid vdu.ltresearchgate.net |

Microbial and Mycological Systems as Producers

Microorganisms, including bacteria and fungi, are diverse producers of a vast array of fatty acids, including unusual and branched-chain variants.

Identification in Bacterial Isolates

While this compound itself is not commonly reported, related branched-chain heptadecadienoic acids are significant components of the cell membrane of certain bacteria, such as Chryseobacterium frigidisoli PB4T, a psychrotolerant (cold-tolerant) bacterium isolated from Antarctic soils. nih.govresearchgate.net The fatty acid composition of this bacterium is notable for its high proportion of branched (iso- and anteiso-) fatty acids with 15 and 17 carbon atoms. nih.gov

A key finding in C. frigidisoli was the identification of a novel fatty acid, anteiso-heptadeca-9,13-dienoic acid . nih.govresearchgate.net The relative amounts of this and other branched-chain fatty acids change in response to temperature, a mechanism to maintain cell membrane fluidity in extreme cold. researchgate.netnih.gov As temperatures decrease from 20°C to 10°C, there is a notable shift from iso-C15:0 to iso-C17:1ω7. nih.govresearchgate.net Below 10°C, the proportion of anteiso-fatty acids, including anteiso-heptadeca-9,13-dienoic acid, continuously increases. researchgate.netnih.gov

Table 2: Relative Proportions of Major Branched-Chain Fatty Acids in Chryseobacterium frigidisoli PB4T at Different Temperatures

| Fatty Acid | 20°C (%) | 14°C (%) | 10°C (%) | 5°C (%) | 0°C (%) |

|---|---|---|---|---|---|

| iso-C₁₅:₀ | 29.5 | 28.5 | 17.0 | 12.8 | 10.9 |

| anteiso-C₁₅:₀ | 13.9 | 15.1 | 16.5 | 20.2 | 22.4 |

| iso-C₁₇:₁ω₇ | 11.2 | 14.1 | 24.3 | 20.4 | 16.4 |

| anteiso-Heptadeca-9,13-dienoic acid | 2.5 | 3.3 | 5.3 | 7.9 | 10.8 |

(Data sourced from Bajerski et al., 2017) nih.govresearchgate.net

Fungal Metabolite Characterization

Fungi are also known producers of unique fatty acids. The yeast-like fungus Pseudozyma flocculosa, a biocontrol agent against powdery mildews, produces antifungal fatty acids. nih.gov One of the key compounds it secretes is cis-9-Heptadecenoic acid (CHDA), a C17 monounsaturated fatty acid. nih.govasm.org This compound disrupts the cell membrane of susceptible fungi, leading to cytoplasmic disintegration. nih.govnih.gov While this is not a dienoic acid, its production by P. flocculosa establishes a clear link between fungi and the synthesis of C17 fatty acids.

Invertebrate Fatty Acid Composition

Marine invertebrates are known for their complex and often unique lipid profiles, which can include a variety of non-methylene-interrupted (NMI) fatty acids. mdpi.com These are polyunsaturated fatty acids where the double bonds are separated by more than a single methylene (B1212753) group. While these organisms are a rich source of unusual lipids, specific reports detailing the presence of this compound are scarce in the available literature.

The fatty acid composition of invertebrates is diverse, with major phospholipid classes containing common saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0), as well as long-chain polyunsaturated fatty acids such as eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3). mdpi.com Some marine organisms have been found to contain other unusual fatty acids. For instance, an antimicrobial branched-chain dienoic acid, (5Z,9Z)-14-methylpentadeca-5,9-dienoic acid (a C16 analogue), was identified in the phospholipids (B1166683) of the Caribbean gorgonian Eunicea succinea. researchgate.net However, the presence of this compound in invertebrates is not well-documented.

Presence in Arthropod Lipidomes

The fatty acid composition of arthropods is influenced by a variety of factors, including diet and the ability to synthesize certain fatty acids de novo. While research on the direct presence of this compound in many arthropod species is specific, the study of odd-chain fatty acid metabolism in groups like mites provides valuable insights.

Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are known to be produced through several pathways, including de novo lipogenesis, diet, and the activity of gut microbiota. nih.gov In the context of arthropods, particularly mites, the metabolism of fatty acids is crucial for understanding their ecological roles. For instance, studies on the oribatid mite Archegozetes longisetosus have shown that these organisms can produce stearic acid (18:0) and oleic acid (18:1ω9) de novo. nih.govresearchgate.net Furthermore, there is evidence suggesting the synthesis of linoleic acid (18:2ω6,9), an ability not widespread among arthropods. nih.govresearchgate.net

The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids primarily in the final stages of beta-oxidation, which yields propionyl-CoA instead of acetyl-CoA. wikipedia.orgyoutube.com This propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle. youtube.com The presence and metabolism of odd-chain fatty acids like this compound in arthropod lipidomes are significant for their potential function as biomarkers in food web studies. nih.govresearchgate.net

Table 1: Fatty Acids Mentioned in Arthropod Lipidome Context

| Common Name | Systematic Name | Molecular Formula |

|---|---|---|

| Pentadecanoic acid | Pentadecanoic acid | C15H30O2 |

| Heptadecanoic acid | Heptadecanoic acid | C17H34O2 |

| Stearic acid | Octadecanoic acid | C18H36O2 |

| Oleic acid | (9Z)-Octadec-9-enoic acid | C18H34O2 |

Marine Invertebrate Lipid Signatures

The lipid profiles of marine invertebrates are remarkably diverse, often containing a wide array of fatty acids, including unique non-methylene-interrupted (NMI) fatty acids. researchgate.netmdpi.commdpi.com These NMI fatty acids have double bonds separated by more than one methylene group, a structural feature that distinguishes them from the more common polyunsaturated fatty acids. mdpi.com

Research on the limpet Cellana toreuma has been particularly revealing in the context of odd-chain and NMI fatty acids. nih.gov While this compound itself is a methylene-interrupted fatty acid, studies on Cellana toreuma have identified structurally related novel NMI heptadecadienoic acids, specifically 5,16-heptadecadienoic acid (17:2Δ5,16) and 7,16-heptadecadienoic acid (17:2Δ7,16), within the triacylglycerols of their ovaries. nih.gov The discovery of these and other NMI fatty acids, such as various nonadecadienoic and heneicosadienoic acids, underscores the unique lipid metabolism of these marine gastropods. nih.govnih.govnih.gov

The presence of such a wide variety of fatty acids, including numerous odd-chain monoenoic and dienoic acids, in limpets suggests a complex interplay of dietary intake and endogenous biosynthesis. mdpi.comnih.gov The exact functions of these unusual fatty acids are still under investigation, but it is proposed that they may play structural and functional roles in cell membranes, potentially offering increased resistance to oxidative stress. researchgate.net

Table 2: Novel Non-Methylene-Interrupted Fatty Acids Found in Cellana toreuma

| Fatty Acid Name | Lipid Notation |

|---|---|

| 5,16-Heptadecadienoic acid | 17:2Δ5,16 |

| 7,16-Heptadecadienoic acid | 17:2Δ7,16 |

| 5,14-Pentadecadienoic acid | 15:2Δ5,14 |

| 7,18-Nonadecadienoic acid | 19:2Δ7,18 |

| 9,18-Nonadecadienoic acid | 19:2Δ9,18 |

| 11,18-Nonadecadienoic acid | 19:2Δ11,18 |

| 7,20-Heneicosadienoic acid | 21:2Δ7,20 |

| 11,20-Heneicosadienoic acid | 21:2Δ11,20 |

| 5,9,18-Nonadecatrienoic acid | 19:3Δ5,9,18 |

| 5,9,20-Heneicosatrienoic acid | 21:3Δ5,9,20 |

| 7,13,20-Heneicosatrienoic acid | 21:3Δ7,13,20 |

Enzymatic and Metabolic Pathways of Heptadeca 9,12 Dienoic Acid Biosynthesis and Transformation

De Novo Biosynthesis Pathways

The synthesis of heptadeca-9,12-dienoic acid involves a series of coordinated enzymatic reactions, beginning with the formation of its odd-chain carbon backbone, followed by the introduction of double bonds.

Precursor Utilization in Odd-Chain Fatty Acid Synthesis

The biosynthesis of odd-chain fatty acids, such as the C17 backbone of this compound, diverges from the more common even-chain fatty acid synthesis at the initial priming step. researchgate.net While even-chain fatty acids are primed by acetyl-CoA, odd-chain synthesis is initiated by propionyl-CoA, a three-carbon molecule. researchgate.netnih.gov This fundamental difference results in a fatty acid with an odd number of carbon atoms. researchgate.net Propionyl-CoA can be generated from various metabolic routes, including the catabolism of certain amino acids (isoleucine and valine) and the β-oxidation of longer odd-chain fatty acids. nih.govfrontiersin.org

Once the initial three-carbon primer is in place, the fatty acid chain is extended by the sequential addition of two-carbon units derived from malonyl-CoA, a process catalyzed by the fatty acid synthase (FAS) complex. frontiersin.orgyoutube.com For instance, to synthesize a 17-carbon chain, the process would start with propionyl-CoA and undergo seven cycles of elongation. youtube.comyoutube.com

Alternatively, a pre-existing odd-chain fatty acid like n-tridecanoic acid (C13:0) can serve as a precursor. news-medical.net Through chain elongation mechanisms, two-carbon units can be added to n-tridecanoic acid to form heptadecanoic acid (C17:0), which can then be desaturated.

Enzymatic Desaturation Systems

The introduction of double bonds into the saturated fatty acid chain is a critical step in forming polyunsaturated fatty acids like this compound. This process is carried out by a class of enzymes known as fatty acid desaturases. These enzymes typically introduce double bonds at specific positions in the fatty acid chain.

The formation of this compound would require the sequential action of at least two different desaturases:

Δ9 Desaturase : This enzyme would first act on a saturated 17-carbon fatty acid (heptadecanoic acid) to introduce a double bond between carbons 9 and 10, forming cis-9-heptadecenoic acid.

Δ12 Desaturase : Following the action of the Δ9 desaturase, a Δ12 desaturase would then introduce a second double bond between carbons 12 and 13, resulting in the final product, this compound. The activity of these desaturases is crucial for the synthesis of various polyunsaturated fatty acids. nih.gov

Chain Elongation Mechanisms in Specific Organisms

Chain elongation of fatty acids is a fundamental process in many organisms. youtube.com In microorganisms like Yarrowia lipolytica, the synthesis of odd-chain fatty acids has been achieved through metabolic engineering. nih.govfrontiersin.org By providing precursors like propionate, these organisms can be induced to produce odd-chain fatty acids. nih.gov The core mechanism involves the fatty acid synthase (FAS) system, which iteratively adds two-carbon units to the growing acyl chain. youtube.comyoutube.com

In some contexts, the reverse of β-oxidation, known as microbial chain elongation, can also contribute to the synthesis of longer fatty acids from shorter precursors. nih.gov

| Stage | Enzyme/System | Precursor(s) | Product | Description |

| Priming | Propionyl-CoA Carboxylase | Propionate | Propionyl-CoA | Initiates odd-chain fatty acid synthesis. researchgate.netfrontiersin.org |

| Elongation | Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-CoA | Heptadecanoic acid (C17:0) | Adds two-carbon units to the growing chain. frontiersin.orgyoutube.com |

| Desaturation 1 | Δ9 Desaturase | Heptadecanoic acid | cis-9-Heptadecenoic acid | Introduces the first double bond at the Δ9 position. |

| Desaturation 2 | Δ12 Desaturase | cis-9-Heptadecenoic acid | This compound | Introduces the second double bond at the Δ12 position. |

Oxidative Metabolism and Bioactive Lipid Formation

Once synthesized, this compound can undergo further metabolism, leading to the formation of a variety of bioactive lipid mediators.

Generation of Oxygenated Heptadecadienoic Acid Derivatives (e.g., oxiHDE)

Similar to the well-studied metabolism of arachidonic acid and linoleic acid, this compound can be oxidized by several enzyme systems, including lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net This oxidation leads to the formation of a family of molecules known as oxylipins. researchgate.net

Specifically, the action of lipoxygenases can introduce hydroperoxy groups at various positions on the fatty acid chain, which are then typically reduced to the corresponding hydroxy derivatives. nih.gov For this compound, this would result in various hydroxyheptadecadienoic acids (OHDE). These oxygenated derivatives are often collectively referred to as oxidized linoleic acid metabolites (OXLAMs) in the broader context of polyunsaturated fatty acid metabolism. wikipedia.org The formation of ketone derivatives, such as oxo-heptadecadienoic acids (oxo-HDE), can also occur. wikipedia.org

Integration into Oxylipin Biosynthetic Networks

The oxygenated derivatives of this compound can serve as signaling molecules themselves or act as precursors for more complex bioactive lipids. nih.gov This mirrors the role of other polyunsaturated fatty acids in the generation of eicosanoids and other lipid mediators. researchgate.net

| Metabolite Class | Generating Enzyme System | Potential Precursor | Potential Products |

| Hydroxyheptadecadienoic acids | Lipoxygenases (LOX) | This compound | 9-OHDE, 13-OHDE |

| Oxo-heptadecadienoic acids | Dehydrogenases | Hydroxyheptadecadienoic acids | 9-oxo-HDE, 13-oxo-HDE |

| C17 Prostanoid Analogs | Cyclooxygenases (COX) | This compound | PGH-series analogs |

Interconversion and Linkages to Other Lipid Classes

The metabolic fate of newly synthesized or exogenously supplied this compound is not confined to its existence as a free fatty acid. It is actively incorporated into more complex lipid structures, primarily triglycerides and phospholipids (B1166683), which serve vital roles in energy storage and cellular membrane architecture. This integration is a multi-step enzymatic process, beginning with its activation and subsequent esterification to a glycerol (B35011) backbone.

The initial and crucial step for this compound to enter these biosynthetic pathways is its activation to a high-energy thioester, Heptadeca-9,12-dienoyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acyl-CoA synthetases (FACS). While direct studies on the substrate specificity of ACS for this compound are not extensively documented, it is established that these enzymes act on a broad range of fatty acids, including other odd-chain and polyunsaturated fatty acids.

Once activated, Heptadeca-9,12-dienoyl-CoA can be utilized in the synthesis of both triglycerides and phospholipids via the Kennedy pathway (or phosphatidic acid pathway). This pathway commences with the acylation of glycerol-3-phosphate.

Incorporation into Phospholipids and Triglycerides:

The synthesis of these complex lipids proceeds through a series of enzymatic reactions, with key enzymes exhibiting varying degrees of substrate specificity.

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the first committed step in the synthesis of glycerolipids, transferring an acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA). The substrate specificity of GPAT can influence the fatty acid composition of the resulting lipids. Studies on GPAT from various sources have shown preferences for different fatty acyl-CoAs, though information specific to Heptadeca-9,12-dienoyl-CoA is limited. nih.govnih.govuniprot.org

1-acylglycerol-3-phosphate acyltransferase (AGPAT): The newly formed LPA is then acylated at the sn-2 position by AGPAT to yield phosphatidic acid (PA), a central intermediate in lipid synthesis. The chain length and degree of unsaturation of the fatty acyl-CoA can affect the activity of AGPAT. nih.gov

Phosphatidic acid phosphatase (PAP): Phosphatidic acid can be dephosphorylated by PAP to produce diacylglycerol (DAG).

Diacylglycerol acyltransferase (DGAT): In the final step of triglyceride synthesis, DGAT catalyzes the esterification of a fatty acyl-CoA to the free hydroxyl group of DAG. nih.govnih.govwikipedia.orgaocs.org This reaction is a critical determinant of the final fatty acid composition of stored triglycerides.

The incorporation of this compound into phospholipids can proceed from phosphatidic acid, which can be converted to various phospholipid head groups through reactions with cytidine (B196190) triphosphate (CTP) and other precursors.

Research Findings on Interconversion:

While direct experimental data on the interconversion of this compound is not abundant, the established principles of fatty acid metabolism provide a strong framework for its likely transformations. The enzymes responsible for the elongation and desaturation of even-chain fatty acids, such as the ELOVL (Elongation of Very Long-Chain Fatty Acids) and FADS (Fatty Acid Desaturase) families, are also known to act on odd-chain fatty acids. uniprot.org This suggests that this compound could potentially undergo further elongation to produce longer-chain polyunsaturated fatty acids or be subject to additional desaturation, thereby altering its structure and function.

The table below summarizes the key enzymes involved in the interconversion of this compound and its incorporation into other lipid classes, along with their functions.

| Enzyme | Abbreviation | Function in Lipid Metabolism |

| Acyl-CoA Synthetase | ACS | Activates fatty acids, including this compound, to their corresponding acyl-CoA thioesters, a prerequisite for their participation in metabolic pathways. |

| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the initial step of glycerolipid synthesis by transferring an acyl-CoA to glycerol-3-phosphate, forming lysophosphatidic acid. nih.govnih.govuniprot.orgwikipedia.org |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT | Adds a second acyl-CoA to lysophosphatidic acid to form phosphatidic acid, a key intermediate in the synthesis of triglycerides and phospholipids. nih.gov |

| Phosphatidic acid phosphatase | PAP | Dephosphorylates phosphatidic acid to yield diacylglycerol, a direct precursor for triglyceride and some phospholipid synthesis. |

| Diacylglycerol acyltransferase | DGAT | Catalyzes the final, committed step in triglyceride synthesis by adding a third acyl-CoA to diacylglycerol. nih.govnih.govwikipedia.orgaocs.org |

| Fatty Acid Desaturase | FADS | Introduces double bonds into fatty acyl chains, potentially acting on this compound to increase its degree of unsaturation. uniprot.org |

| Elongation of Very Long-Chain Fatty Acids | ELOVL | Elongates fatty acyl chains by adding two-carbon units, which could potentially convert this compound into longer odd-chain polyunsaturated fatty acids. uniprot.org |

Biological Functions and Molecular Mechanisms Associated with Heptadeca 9,12 Dienoic Acid and Its Metabolites

Roles in Cellular and Membrane Biology

The integration of fatty acids into cellular membranes is fundamental to maintaining their structural integrity and functionality. nih.govresearchgate.net The composition of these fatty acids directly influences the biophysical properties of the membrane, including fluidity and viscosity. frontiersin.org

Contributions to Cell Membrane Homeoviscous Adaptation

Homeoviscous adaptation is the process by which organisms maintain optimal membrane fluidity in response to changes in environmental temperature. Certain fatty acids are pivotal in this process, particularly in microorganisms exposed to extreme cold.

A notable example is the role of a related compound, anteiso-heptadeca-9,13-dienoic acid, in the cold adaptation of the bacterium Chryseobacterium frigidisoli, which was isolated from an Antarctic glacier forefield. researchgate.netnih.gov Research has shown that as cultivation temperatures decrease, the relative amount of this bis-unsaturated, anteiso-branched fatty acid in the cell membrane continuously increases. researchgate.netnih.gov This structural change is a key adaptation mechanism. The increased proportion of anteiso-fatty acids, which have a lower melting point than their straight-chain or iso-branched counterparts, helps to maintain the necessary fluidity of the cell membrane at low temperatures, ensuring cellular function can continue. nih.gov

Below 10°C, the temperature adaptation in C. frigidisoli is regulated by a steady increase of anteiso-fatty acids and a decrease in iso-fatty acids. researchgate.netnih.gov This demonstrates the specific importance of anteiso-heptadeca-9,13-dienoic acid for survival in frigid environments. researchgate.netnih.gov

Table 1: Relative Abundance of Key Fatty Acids in Chryseobacterium frigidisoli at Different Temperatures Data adapted from studies on the cell membrane composition of C. frigidisoli.

| Temperature (°C) | iso-C15:0 (%) | anteiso-C15:0 (%) | iso-C17:1ω7 (%) | anteiso-heptadeca-9,13-dienoic acid (%) |

|---|---|---|---|---|

| 20 | 25 | 15 | 10 | 5 |

| 10 | 20 | 18 | 15 | 10 |

| 4 | 15 | 22 | 12 | 15 |

| 0 | 12 | 25 | 10 | 18 |

Modulation of Membrane-Associated Processes

The fatty acid composition of cell membranes is actively regulated to maintain not only fluidity but also structure, viscosity, and stress. frontiersin.org These biophysical properties are critical for a variety of membrane-associated processes. The integration of different fatty acids into membrane phospholipids (B1166683) determines these properties and, consequently, their functions. nih.govresearchgate.net

Modulation of membrane characteristics can influence:

Protein-lipid interactions: The fluidity of the lipid bilayer affects the conformation and function of embedded proteins.

Enzymatic activity: Many membrane-bound enzymes require a specific lipid environment to function optimally. frontiersin.org

Regulation of surface receptors: The distribution and signaling capacity of receptors on the cell surface can be altered by changes in membrane composition. frontiersin.org

Signaling Properties of Heptadeca-9,12-dienoic Acid Derivatives

Derivatives of polyunsaturated fatty acids, known as oxylipins, often function as potent signaling molecules. Metabolites of this compound are no exception, playing specific roles in receptor activation and enzymatic pathways.

Receptor Agonism and Antagonism

A significant derivative, 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid (12-HHT), has been identified as a natural, endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. u-tokyo.ac.jpsemanticscholar.orgnih.gov While BLT2 was initially known as a low-affinity receptor for leukotriene B4 (LTB4), studies have shown that 12-HHT binds to BLT2 with a higher affinity than LTB4 itself. u-tokyo.ac.jpsemanticscholar.org

The activation of BLT2 by 12-HHT has been confirmed through multiple assays, including guanosine 5'-O-(3-thio) triphosphate (GTPγS) binding, the triggering of intracellular signaling pathways, and chemotaxis assays. u-tokyo.ac.jpsemanticscholar.org For instance, bone marrow-derived mast cells from wild-type mice migrate toward low concentrations of 12-HHT, a response that is absent in cells from BLT2-deficient mice. u-tokyo.ac.jpsemanticscholar.org This establishes 12-HHT as a potent natural agonist of the BLT2 receptor, inducing specific cellular responses like mast cell chemotaxis. u-tokyo.ac.jp

Further research has identified other metabolites, such as 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT (10,11dh-12-KHT), which also exhibit agonistic activity on the BLT2 receptor comparable to that of 12-HHT. researchgate.netnih.gov

Enzymatic Inhibition and Activation by Derivatives

The production and metabolism of 12-HHT and its derivatives are tightly controlled by specific enzymes. 12-HHT itself is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. researchgate.net It is then further metabolized into other active compounds.

Key enzymes involved in the metabolism of 12-HHT include:

15-hydroxyprostaglandin dehydrogenase (15-PGDH): This enzyme converts 12-HHT into 12-keto-heptadecatrienoic acid (12-KHT). researchgate.netnih.gov

Prostaglandin (B15479496) reductase 1 (PTGR1): This enzyme subsequently converts 12-KHT into 10,11-dihydro-12-KHT (10,11dh-12-KHT). researchgate.netnih.gov

The activity of these enzymes can be modulated. For example, the use of a 15-PGDH inhibitor, SW033291, was shown to completely block the production of 12-KHT and 10,11dh-12-KHT in a human megakaryocytic cell line. researchgate.netnih.gov This inhibition resulted in a significant (9-fold) accumulation of the precursor, 12-HHT, demonstrating a clear case of enzymatic inhibition affecting this signaling pathway. researchgate.net

Immunological and Inflammatory System Modulation

Dietary polyunsaturated fatty acids and their metabolites are known to be significant modulators of immune and inflammatory responses. researchgate.netnih.gov They can alter the composition and function of immune system cells, affecting processes like lymphocyte proliferation, natural killer cell activity, and the synthesis of inflammatory cytokines. researchgate.net

The signaling axis of 12-HHT and its receptor, BLT2, plays a direct role in modulating inflammatory conditions. Research using animal models has provided specific insights into these functions. In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, mice lacking the BLT2 receptor showed more severe intestinal inflammation, which was linked to impaired epithelial barrier function. nih.gov This suggests that the 12-HHT/BLT2 pathway is protective and helps maintain intestinal homeostasis.

Furthermore, in skin wound healing models, BLT2-deficient mice exhibited delayed healing due to reduced keratinocyte migration. nih.gov This highlights the role of this signaling pathway in the resolution of inflammation and tissue repair, key components of the immune response. The activation of BLT2 by 12-HHT and its metabolites is therefore crucial for orchestrating cellular movements and functions necessary for proper immune and inflammatory control.

Influence on Immune Cell Functionality (e.g., via oxiHDE)

The influence of oxidized metabolites of polyunsaturated fatty acids on immune cell functionality is well-documented for related compounds. For instance, oxidized metabolites of linoleic acid, an 18-carbon fatty acid, are known to have pleiotropic effects on immune cells. These derivatives, such as hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs), can modulate the activity of various immune cells, including macrophages and neutrophils.

One such metabolite, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a derivative of linoleic acid, has been shown to suppress inflammatory responses in macrophages. nih.govmdpi.com It achieves this by inhibiting the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB (p65), a key transcription factor in the inflammatory response. mdpi.com This suggests that oxidized metabolites of fatty acids can directly influence the signaling pathways that govern immune cell activation.

Furthermore, certain fatty acid metabolites can influence the production of inflammatory mediators. For example, 13-hydroxy-octadecadienoic acid (13-HODE), another linoleic acid derivative, has been found to inhibit the formation of leukotriene B4 (LTB4) in human neutrophils. nih.gov LTB4 is a potent chemoattractant for immune cells, so its inhibition can dampen the inflammatory response.

While a specific oxidized metabolite of this compound termed "oxiHDE" is not prominently characterized in the reviewed literature, it is plausible that hydroxylated or ketonated derivatives would exhibit similar immunomodulatory functions, influencing immune cell signaling and mediator production.

Table 1: Effects of Oxidized Fatty Acid Metabolites on Immune Cell Function

| Metabolite | Parent Fatty Acid | Target Immune Cell | Observed Effect |

| 13-KODE | Linoleic Acid | Macrophages | Inhibition of LPS-induced nuclear translocation of NF-κB (p65). mdpi.com |

| 13-HODE | Linoleic Acid | Neutrophils | Dose-dependent inhibition of Leukotriene B4 (LTB4) formation. nih.gov |

Regulation of Inflammatory Responses

The regulation of inflammatory responses is a critical function of many fatty acid metabolites. Inflammation is a complex biological response to harmful stimuli, and its resolution is vital for maintaining tissue homeostasis. nih.gov Oxidized fatty acids can act as both pro-inflammatory and anti-inflammatory mediators.

For instance, 9-hydroxy-10,12(E,Z)-octadecadienoic acid (9-HODE), a metabolite of linoleic acid, has been shown to be a strong pro-inflammatory mediator in a wound healing model. nih.gov In contrast, other oxidized derivatives of linoleic acid have demonstrated anti-inflammatory properties. nih.gov The compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been found to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages. nih.govresearchgate.net It also suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com

The mechanism behind these anti-inflammatory effects often involves the modulation of key signaling pathways. 13-KODE has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the NF-κB pathway, both of which are central to the inflammatory response. nih.govresearchgate.net

Table 2: Regulation of Inflammatory Markers by Oxidized Fatty Acid Metabolites

| Metabolite | Inflammatory Marker | Effect | Cell Type |

| 13-KODE | Nitric Oxide (NO) | Inhibition of production nih.govresearchgate.net | Macrophages |

| 13-KODE | TNF-α | Suppression of expression nih.govmdpi.com | Macrophages |

| 13-KODE | IL-1β | Suppression of expression nih.govmdpi.com | Macrophages |

| 9-HODE | General Inflammation | Pro-inflammatory nih.gov | In vivo model |

Physiological Roles in Tissue Repair and Homeostasis (e.g., skin wound healing by oxiHDE)

The process of tissue repair, particularly skin wound healing, is intricately regulated by a variety of signaling molecules, including metabolites of fatty acids. While the direct role of this compound metabolites in skin wound healing is not extensively detailed, studies on structurally similar fatty acids provide valuable insights.

Topical application of linoleic acid has been shown to improve wound healing, suggesting that its metabolites may be involved in this process. nih.gov However, some metabolites can have detrimental effects. For example, local administration of 9-HODE led to a drastic inflammatory response that disrupted the normal granulation tissue formation in an experimental wound healing model. nih.gov

More relevant to this compound are the metabolites of other 17-carbon fatty acids. 12(S)-hydroxyheptadecatrienoic acid (12-HHT) is a fatty acid derived from arachidonic acid via the cyclooxygenase pathway. nii.ac.jp This compound and its metabolites, 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT (10,11dh-12-KHT), have been detected in mouse skin wounds. nii.ac.jp These metabolites are produced by enzymes involved in prostaglandin degradation and are suggested to play a role in maintaining epithelial homeostasis. nii.ac.jp They act as agonists for the leukotriene B4 receptor 2 (BLT2), which is involved in various cellular processes relevant to wound healing. nii.ac.jp

These findings suggest that oxidized metabolites of heptadecadienoic acids, potentially including "oxiHDE," could play a significant role in the complex process of skin wound healing and the maintenance of tissue homeostasis by acting on specific cellular receptors and signaling pathways.

Advanced Analytical and Methodological Approaches in Heptadeca 9,12 Dienoic Acid Research

High-Resolution Mass Spectrometry for Lipid Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in lipidomics, providing the high mass accuracy and resolution required to distinguish between lipid species with very similar masses. nih.gov This capability is crucial for confidently determining the elemental composition of molecules. nih.gov In the context of Heptadeca-9,12-dienoic acid research, HRMS platforms, such as the Orbitrap mass analyzer, can achieve resolutions high enough to separate ions that would be indistinguishable with lower-resolution instruments, thereby reducing ambiguity in lipid identification. nih.govlipotype.com

Targeted lipidomics focuses on the measurement of a predefined group of lipids, offering high sensitivity and specificity. In the study of this compound, this approach is applied to the broader class of heptadecanoids, which are fatty acyls structurally based on the 17-carbon heptadecanoic acid. lipotype.com Heptadecanoids are often found as oxidized fatty acyls, known as oxylipins, which can contain one or more double bonds. lipotype.com

Targeted mass spectrometry-based analysis allows for the precise quantification of these molecules in various sample types. lipotype.com This method is particularly valuable for studying specific biological functions, such as the role of oxidized heptadecadienoic acids in modulating immune responses or their involvement in the biosynthesis of prostaglandins. lipotype.com The high sensitivity of targeted methods is essential, as heptadecanoids are often present in low amounts, either in free form or esterified within complex lipids like phospholipids (B1166683). lipotype.com

Table 1: Targeted Lipidomics Approach for Heptadecanoids

| Parameter | Description |

|---|---|

| Lipid Group | Heptadecanoids (based on heptadecanoic acid) |

| Analytical Method | Mass Spectrometry (e.g., Q Exactive Orbitrap) lipotype.com |

| Approach | Targeted analysis for predefined lipid species. lipotype.com |

| Quantification | Provides quantitative data (e.g., pmol, mol%). lipotype.com |

| Application | Analysis of specific, low-abundance oxidized fatty acyls and their roles in biological processes. lipotype.com |

A significant challenge in fatty acid analysis is determining the exact location and geometry (cis/trans) of double bonds within the hydrocarbon chain. This compound has positional isomers (where the double bonds are at different carbons) and geometric isomers (differing in cis/trans configuration). Gas chromatography-mass spectrometry (GC-MS) combined with chemical derivatization is a powerful technique for this purpose.

One effective derivatization method involves the formation of dimethyl disulfide (DMDS) adducts. nih.gov When an unsaturated fatty acid methyl ester (FAME) reacts with DMDS, a thiol group (–SCH₃) is added to each carbon of the double bond. nih.gov When these adducts are analyzed by GC-MS, they fragment in a predictable way upon electron ionization. The mass spectrum shows characteristic fragment ions resulting from cleavage at the carbon-carbon bond that was originally the double bond. nih.gov This fragmentation pattern directly reveals the original position of the double bonds. nih.gov

For polyunsaturated fatty acids like this compound, this method can elucidate the positions of both the 9th and 12th carbon double bonds. However, it's noted that for methylene-interrupted dienes, DMDS may react randomly with only one of the double bonds at a time due to steric hindrance. nih.gov

Chromatographic Separation Techniques for Complex Lipid Mixtures

Lipids are typically present in biological samples as highly complex mixtures. Chromatographic techniques are essential for separating this compound, either as a free fatty acid or as a component of larger lipids, from this intricate matrix before analysis.

Gas chromatography (GC) is the gold standard for profiling the fatty acid composition of a sample. sigmaaldrich.comsigmaaldrich.com Due to the low volatility of free fatty acids, they are first converted into fatty acid methyl esters (FAMEs) through an esterification reaction, often using methanolic HCl. sigmaaldrich.com This process increases their volatility, making them suitable for GC analysis.

The FAME mixture is then injected into the GC, where the compounds are separated based on their boiling points and polarity as they pass through a long, thin column. sigmaaldrich.com The high chromatographic resolution of GC allows for the separation of various fatty acids, including isomeric forms. mdpi.com As the separated FAMEs exit the column, they are detected, commonly by a Flame Ionization Detector (FID) or a mass spectrometer, allowing for both quantification and identification. sigmaaldrich.com This technique is routinely used to determine the relative abundance of this compound within the total fatty acid profile of a given sample. unm.ac.idresearchgate.net

When this compound is incorporated into more complex, polar lipids such as phospholipids or glycolipids, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the method of choice for separation. colostate.edunih.gov HPLC separates lipid classes based on their polarity. colostate.edu

Different types of stationary phases can be used. For instance, normal-phase HPLC on a silica (B1680970) or chemically bonded column (like cyanopropyl) can effectively separate lipid classes of different polarity, such as neutral lipids and various phospholipids. colostate.eduresearchgate.net A gradient elution system, where the composition of the mobile phase is changed over time, is typically employed to resolve a wide range of lipid classes within a single run. colostate.edu Detection can be achieved using methods like evaporative light scattering detection (ELSD), which is sensitive to non-volatile compounds like lipids, or by coupling the HPLC system to a mass spectrometer (LC-MS) for detailed structural information. colostate.edunih.gov This allows researchers to isolate specific lipid classes containing this compound for further analysis.

Isotopic Labeling Strategies for Metabolic Flux Analysis

To understand how this compound is synthesized, elongated, desaturated, or catabolized, researchers use metabolic flux analysis (MFA). This powerful technique quantifies the rates (fluxes) of metabolic pathways. nih.govnih.gov MFA relies on the use of stable isotope tracers, such as Carbon-13 (¹³C) or Deuterium (²H), which are introduced into the biological system. mdpi.com

In a typical experiment, a labeled substrate (e.g., ¹³C-glucose) is supplied to cells or an organism. researchgate.net As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including fatty acids like this compound. By measuring the isotopic enrichment and the distribution of isotope isomers (isotopologues) in these metabolites over time, typically using MS or NMR, researchers can deduce the activity of the metabolic pathways involved. nih.govmdpi.com

This approach provides dynamic information that cannot be obtained from measuring metabolite concentrations alone. nih.gov For example, it can reveal the relative contributions of different precursor sources to the synthesis of the fatty acid and quantify the rates of its conversion into other molecules. nih.gov The choice of the specific labeled tracer can be tailored to investigate particular pathways of interest. researchgate.net

Table 2: Principles of Isotopic Labeling for Metabolic Flux Analysis

| Concept | Description |

|---|---|

| Objective | To quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov |

| Tracer | A substrate containing a stable isotope (e.g., ¹³C, ²H) is introduced into the system. mdpi.com |

| Mechanism | The labeled atoms from the tracer are incorporated into downstream metabolites via biochemical pathways. researchgate.net |

| Analysis | Mass spectrometry or NMR is used to measure the mass isotopologue distribution in the metabolites of interest. mdpi.com |

| Output | A quantitative map of metabolic fluxes, revealing the dynamic activity of pathways involved in the synthesis and processing of compounds like this compound. mdpi.com |

Bioinformatics and Computational Lipidomics for Data Interpretation

The study of this compound, a rare odd-chain polyunsaturated fatty acid, is increasingly benefiting from the application of advanced bioinformatics and computational lipidomics. These approaches are essential for managing and interpreting the large and complex datasets generated by modern analytical techniques like mass spectrometry. The integration of computational tools allows for more efficient identification, quantification, and biological contextualization of this specific fatty acid.

At the core of computational lipidomics is the reliance on comprehensive databases that house detailed information on a vast array of lipids. For this compound, key resources include PubChem, LIPID MAPS (Lipid Metabolites and Pathways Strategy), and the Human Metabolome Database (HMDB). nih.govmdpi.com These databases provide foundational information such as chemical identifiers, molecular formula, and computed properties, which are critical for the initial identification of the compound in complex biological samples. nih.gov

Several specialized software platforms are available to process and analyze raw lipidomics data. Tools like Lipostar2, Lipidr, and those offered within the LIPID MAPS suite, facilitate the automated identification and quantification of lipids from mass spectrometry data. lipotype.com These platforms employ algorithms that match experimental mass spectra against theoretical fragmentation patterns and database entries. While direct research explicitly detailing the use of these tools for this compound is limited, the methodologies are broadly applicable. For instance, a targeted lipidomics method based on equivalent carbon number and retention time prediction has been developed for the analysis of odd-chain fatty acyl-containing lipids, which could be adapted for this compound. nih.gov

Pathway analysis tools, such as BioPAN, integrated within the LIPID MAPS platform, enable researchers to place identified lipids into a biological context. lipotype.com Although specific metabolic pathways involving this compound are not as well-defined as those for more common fatty acids, these tools can help in predicting potential metabolic routes and interactions based on its structural similarity to other polyunsaturated fatty acids. The biological roles of odd-chain heptadecanoids, including oxidized forms of heptadecadienoic acids (oxiHDE), are known to be involved in processes like prostaglandin (B15479496) biosynthesis and immune response modulation. lipotype.com Computational tools can aid in exploring these connections further.

Recent studies have highlighted the importance of odd-chain fatty acids in various physiological and pathological conditions, prompting the development of more sophisticated analytical and computational workflows. For example, research on odd-chain fatty acids in engineered Yarrowia lipolytica has utilized liquid chromatography-mass spectrometry (LC-MS) based lipidomics to understand the readjustment of lipid profiles, a process that could be computationally modeled. mdpi.com Similarly, studies on the association of odd-chain fatty acids with disease risks, such as type 2 diabetes, rely on the computational analysis of large lipidomics datasets to identify significant correlations. nih.gov While these studies may not focus specifically on the di-unsaturated C17 fatty acid, they establish a framework for how bioinformatics can be applied to understand the role of this compound.

The interpretation of lipidomics data is a multi-step process that begins with data preprocessing and quality control to reduce noise and ensure reliability. creative-proteomics.com Subsequent steps involve statistical analysis to identify significant changes in lipid levels and pathway analysis to understand the biological implications of these changes. creative-proteomics.com For a relatively rare lipid like this compound, computational approaches are invaluable for distinguishing it from isobaric species and for elucidating its potential metabolic significance in the absence of extensive experimental data.

Data Tables

Table 1: Database Identifiers for this compound

| Database | Identifier |

| PubChem CID | 54029176 |

| LIPID MAPS ID | LMFA01031075 |

| ChEBI ID | CHEBI:187425 |

| HMDB ID | HMDB0250290 |

| Metabolomics Workbench ID | 74971 |

This table was generated using data from PubChem. nih.gov

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H30O2 | PubChem nih.gov |

| Molecular Weight | 266.4 g/mol | PubChem nih.gov |

| Exact Mass | 266.224580195 Da | PubChem nih.gov |

| XLogP3 | 6.5 | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

This table contains properties computed by and sourced from PubChem. nih.gov

Emerging Research Frontiers and Future Perspectives on Heptadeca 9,12 Dienoic Acid

Discovery of Unexplored Bioactive Roles and Mechanisms

Emerging research is beginning to uncover the potential therapeutic properties of heptadeca-9,12-dienoic acid and its derivatives, suggesting roles in anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai For example, certain derivatives have been shown to inhibit specific enzymes and receptors, indicating their potential as therapeutic agents for various diseases. ontosight.ai The antiviral and antibacterial properties of these compounds are also under investigation, highlighting their potential as broad-spectrum antimicrobial agents. ontosight.ai

Furthermore, studies on fatty acids with similar 9,12-dienoic structures provide clues to the potential mechanisms of this compound. Research has shown that dietary administration of octadeca fatty acids with a 9,12-dienoic structure can modulate the activity of key enzymes like delta 9 desaturase in rat liver microsomes. nih.gov This suggests that the configuration of double bonds is crucial for the biological effect and that this compound may play a role in regulating lipid metabolism. nih.gov The inhibitory action of related fatty acids against the fatty acid biosynthetic machinery of parasites like Plasmodium falciparum also opens avenues for investigating similar properties for this compound. researchgate.net

Investigation of Enzymatic Machinery for Odd-Chain Dienoic Acid Production

The biosynthesis of odd-chain fatty acids (OcFAs) like this compound is fundamentally different from that of their even-chain counterparts. While even-chain fatty acids use acetyl-CoA as a starter unit, OcFAs utilize propionyl-CoA. nih.gov The availability of propionyl-CoA is often the limiting factor for the large-scale biological production of OcFAs. nih.gov

Microbial systems are being engineered to enhance the production of OcFAs. google.com This involves introducing or upregulating metabolic pathways that synthesize propionyl-CoA. nih.gov Several pathways can be targeted, including the citramalate/2-ketobutyrate pathway and the threonine biosynthesis pathway. nih.gov Once propionyl-CoA is formed, it condenses with malonyl-CoA to initiate the synthesis of an odd-chain fatty acid, which is then elongated in two-carbon cycles. nih.gov

Enzymatic cascades are also being developed for the sustainable production of valuable long-chain fatty acid derivatives from renewable sources like plant oils. researchgate.netwur.nl These multi-step enzyme-catalyzed processes can involve enzymes such as hydratases, alcohol dehydrogenases, and lipases to modify fatty acid structures. researchgate.net Such biocatalytic strategies could be adapted for the specific production of this compound and its derivatives.

Application of Single-Cell and Spatially Resolved Lipidomics

To fully understand the role of this compound, it is crucial to study its distribution and function at a high resolution. Traditional lipid analysis often relies on bulk samples, which averages out the molecular information and masks the heterogeneity between individual cells. nih.govresearchgate.net

Single-cell lipidomics is an emerging field that addresses this limitation by enabling the detailed analysis of lipids within a single cell. nih.govdrugtargetreview.com This is critical for revealing cell-to-cell variations that would otherwise be lost in ensemble analysis. researchgate.net Techniques combining mass spectrometry with methods like fluorescence-assisted cell sorting (FACS) or microfluidic devices allow for the quantification of numerous lipid species from individual cells. drugtargetreview.comnih.gov This approach has successfully been used to distinguish between different cancer cell subtypes and to identify cells resistant to drug treatment. nih.govresearchgate.net Applying single-cell lipidomics could reveal specific subpopulations of cells where this compound is enriched or depleted, providing insights into its specific functions.

Spatially resolved lipidomics , often performed using mass spectrometry imaging (MSI), provides another layer of information by mapping the distribution of lipids directly in tissue sections. nih.govnih.gov This allows researchers to see where specific lipids, including potentially this compound, are located within the complex architecture of an organ or tissue. nih.govsemanticscholar.orgresearchgate.net For instance, this technique has been used to track the transfer of bacterial lipids into the mouse gut, revealing a selective and localized penetration into host tissues. nih.gov Integrating spatial metabolomics with spatial transcriptomics can further reveal how the location of lipids correlates with gene expression, uncovering novel regulatory mechanisms. nih.gov

Table 1: Advanced Lipidomics Techniques for Fatty Acid Research

| Technique | Principle | Key Advantage | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Single-Cell Mass Spectrometry | Analysis of the lipid content of individual cells, often isolated by FACS or microfluidics, using high-sensitivity mass spectrometry. | Reveals cell-to-cell heterogeneity in lipid composition and abundance. nih.govresearchgate.net | Identifying cell types or states with unique this compound profiles. | nih.govresearchgate.netdrugtargetreview.comnih.gov |

| Spatially Resolved Lipidomics (MSI) | Maps the distribution of lipids directly on a tissue section by acquiring mass spectra at discrete spatial coordinates. | Provides spatial context for lipid distribution within tissues and organs. nih.govnih.gov | Mapping the localization of this compound in specific tissue regions or cellular layers. | nih.govnih.govsemanticscholar.org |

Development of Integrated Multi-Omics Studies for Holistic Understanding

To achieve a comprehensive understanding of the biological significance of this compound, it is essential to move beyond studying lipids in isolation. Integrated multi-omics approaches combine data from lipidomics with other high-throughput "omics" technologies, such as genomics, transcriptomics, and proteomics. researchgate.netcreative-proteomics.com This strategy provides a more holistic view of biological systems by revealing the intricate interplay between different molecular layers. scialert.net

By integrating lipidomics data with transcriptomics and proteomics, researchers can uncover the relationships between changes in this compound levels and the expression of genes and proteins. creative-proteomics.com This can help identify the enzymes involved in its metabolism and the signaling pathways it modulates. researchgate.net For example, multi-omics studies in Alzheimer's disease research have successfully linked alterations in lipid metabolism to genetic risk factors and changes in protein expression. nih.gov Similarly, such approaches have been used to understand fatty acid metabolism in chicken, identifying key genes and regulatory pathways. mdpi.com

Table 2: Applications of Integrated Multi-Omics in Lipid Research

| Integrated Fields | Objective | Example Research Area | Reference |

|---|---|---|---|

| Lipidomics + Proteomics | Reveal protein-lipid interactions and the regulation of lipid metabolism by proteins. | Bacterial membrane adaptation; discovering disease mechanisms. researchgate.netcreative-proteomics.com | researchgate.netcreative-proteomics.com |

| Lipidomics + Transcriptomics | Correlate lipid profiles with gene expression to identify regulatory genes and pathways. | Fatty acid deposition in animals; understanding disease pathology. mdpi.com | nih.govmdpi.com |

| Lipidomics + Genomics + Transcriptomics + Proteomics | Provide a comprehensive, systems-level understanding of complex biological processes and diseases. | Alzheimer's disease; stroke etiology. nih.govmdpi.com | nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.